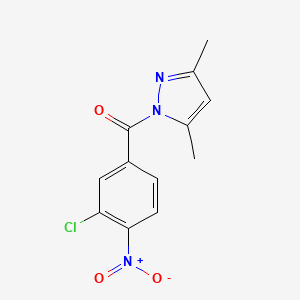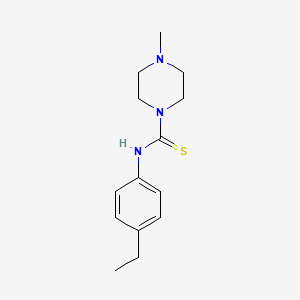
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as CDT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. CDT is a hydrazone derivative of 2-chlorobenzaldehyde and 5,6-diphenyl-1,2,4-triazine-3-amine. It is a yellow crystalline solid that has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes, including topoisomerase II and DNA polymerase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to modulate the expression of various genes involved in cancer progression, including p53 and Bcl-2. Additionally, this compound has been reported to induce oxidative stress in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has been found to possess various biological activities. Additionally, this compound has been shown to exhibit low toxicity towards normal cells. However, this compound has several limitations, including its limited solubility in water, which can hinder its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret its biological effects.
Zukünftige Richtungen
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has potential applications in various fields, including cancer research, microbiology, and pharmacology. Future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, the synthesis of this compound analogs with improved solubility and biological activity could also be explored.
Synthesemethoden
The synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 2-chlorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain this compound. This method has been reported to yield this compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biological activities, including antitumor, antibacterial, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been reported to possess antifungal activity against various fungal strains, including Candida albicans.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-19-14-8-7-13-18(19)15-24-27-22-25-20(16-9-3-1-4-10-16)21(26-28-22)17-11-5-2-6-12-17/h1-15H,(H,25,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXKZKUHDPZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)






![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)